Rac-Monepantel

Description

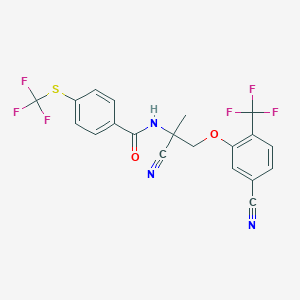

Structure

3D Structure

Properties

IUPAC Name |

N-[2-cyano-1-[5-cyano-2-(trifluoromethyl)phenoxy]propan-2-yl]-4-(trifluoromethylsulfanyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13F6N3O2S/c1-18(10-28,11-31-16-8-12(9-27)2-7-15(16)19(21,22)23)29-17(30)13-3-5-14(6-4-13)32-20(24,25)26/h2-8H,11H2,1H3,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTERNLDOAPYGJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=C(C=CC(=C1)C#N)C(F)(F)F)(C#N)NC(=O)C2=CC=C(C=C2)SC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13F6N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001114604 | |

| Record name | N-[1-Cyano-2-[5-cyano-2-(trifluoromethyl)phenoxy]-1-methylethyl]-4-[(trifluoromethyl)thio]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001114604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851976-50-6 | |

| Record name | N-[1-Cyano-2-[5-cyano-2-(trifluoromethyl)phenoxy]-1-methylethyl]-4-[(trifluoromethyl)thio]benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=851976-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[1-Cyano-2-[5-cyano-2-(trifluoromethyl)phenoxy]-1-methylethyl]-4-[(trifluoromethyl)thio]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001114604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-{1-cyano-2-[5-cyano-2-(trifluoromethyl)phenoxy]-1-methylethyl}-4-[(trifluoromethyl)thio]benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.160.751 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Emergence of a New Antiparasitic Paradigm: A Technical Guide to the Discovery and Synthesis of Rac-Monepantel

Abstract

In the ongoing battle against parasitic nematodes, the emergence of widespread anthelmintic resistance has necessitated the discovery and development of novel chemical entities with unique mechanisms of action. This technical guide provides an in-depth exploration of Rac-Monepantel, a first-in-class anthelmintic belonging to the amino-acetonitrile derivative (AAD) class. We will delve into the scientific journey of its discovery at Novartis Animal Health, from initial screening to the identification of the lead compound. Furthermore, this guide will meticulously detail the synthetic pathway for this compound, offering field-proven insights into the experimental choices and methodologies. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive technical resource on this significant advancement in veterinary medicine.

Introduction: A New Front Against Anthelmintic Resistance

The relentless evolution of drug resistance in gastrointestinal nematodes of livestock poses a significant threat to animal health, welfare, and agricultural productivity worldwide. For decades, the control of these parasitic infections has relied on a limited arsenal of anthelmintic classes, primarily benzimidazoles, imidazothiazoles, and macrocyclic lactones. However, the intensive use of these agents has led to the selection of resistant parasite populations, rendering these treatments increasingly ineffective.[1] This critical situation spurred a dedicated search for new anthelmintics with novel modes of action.

Monepantel, developed by Novartis Animal Health and marketed as Zolvix®, emerged from this research as a groundbreaking solution.[2][3] It represents the first commercialized member of the amino-acetonitrile derivative (AAD) class of anthelmintics.[4] Its unique mechanism of action, targeting a nematode-specific nicotinic acetylcholine receptor (nAChR) subunit, confers efficacy against a broad spectrum of nematodes, including those resistant to other anthelmintic classes.[1][2][5] This guide will provide a comprehensive overview of the discovery and synthesis of the racemic form of Monepantel, offering a detailed technical resource for the scientific community.

The Discovery of this compound: A Strategic Approach

The discovery of Monepantel was not a serendipitous event but the result of a targeted and systematic drug discovery program at Novartis Animal Health. The program was specifically designed to identify compounds with novel modes of action to circumvent existing resistance mechanisms.

High-Throughput Screening and Lead Identification

The journey began with a high-throughput screening program that evaluated a diverse library of chemical compounds for their activity against key parasitic nematodes.[5] The initial screening utilized a larval development assay (LDA) with the economically significant parasites Haemonchus contortus and Trichostrongylus colubriformis.[1][5] This dual-species assay allowed for the early assessment of the spectrum of activity.

From this extensive screening, the amino-acetonitrile derivatives (AADs) emerged as a promising new class of synthetic compounds. The initial lead molecule, AAD-450, demonstrated significant anthelmintic potential, prompting an intensive medicinal chemistry effort to synthesize and evaluate over 700 analogues to optimize potency, safety, and pharmacokinetic properties.[5]

From Lead Optimization to AAD 1566

Through this rigorous optimization process, a compound designated AAD 96 was identified as a promising candidate. Further investigation revealed that the anthelmintic activity resided in a single enantiomer. The racemic mixture AAD 96 demonstrated high efficacy in in vivo rodent models.[6] Subsequent chiral separation and testing identified the (S)-enantiomer, designated AAD 1566, as the active component, while the (R)-enantiomer was inactive.[6] AAD 1566, later named Monepantel, exhibited superior efficacy and was selected for further development.[6][7] It was found to be highly effective against both larval and adult stages of numerous pathogenic nematode species at a dose of 2.5 mg/kg in sheep and 5.0 mg/kg in cattle.[6][7]

Mechanism of Action: A Novel Neuromuscular Blockade

The key to Monepantel's success lies in its unique mechanism of action, which is distinct from all other classes of anthelmintics. This novel mode of action is the foundation of its efficacy against multidrug-resistant nematode strains.

Monepantel targets a specific subtype of nicotinic acetylcholine receptors (nAChRs) that are unique to nematodes.[2][8] Specifically, it acts as a positive allosteric modulator of the DEG-3 subfamily of nAChR subunits, with the primary target being the MPTL-1 (Monepantel Target-1) receptor in Haemonchus contortus and its ortholog, ACR-23, in the model organism Caenorhabditis elegans.[2][9]

Binding of Monepantel to this receptor forces the ion channel to open and remain open, leading to an uncontrolled influx of ions and subsequent depolarization of the muscle cells.[2] This sustained muscle contraction results in irreversible spastic paralysis of the parasite, leading to its expulsion from the host's gastrointestinal tract.[2] The absence of this specific nAChR subunit in mammals contributes to the high safety margin of Monepantel.[4]

Caption: Mechanism of action of Monepantel on nematode muscle cells.

Synthesis Pathway of this compound: A Detailed Protocol

The synthesis of this compound is a multi-step process that involves the preparation of two key intermediates followed by their condensation. The following protocol is a composite of information gleaned from the seminal patent literature and subsequent scientific publications.

Overview of the Synthetic Strategy

The synthesis can be logically divided into three main stages:

-

Synthesis of the Amino-Nitrile Core: Preparation of 2-amino-2-cyano-1-(5-cyano-2-(trifluoromethyl)phenoxy)propane.

-

Synthesis of the Acylating Agent: Preparation of 4-(trifluoromethylsulfanyl)benzoyl chloride.

-

Final Condensation: Amide bond formation between the amino-nitrile core and the acylating agent.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Reverse polarity of amide nitrogen enables expedient access to N-cyano amides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Strecker Synthesis [organic-chemistry.org]

- 4. medicines.health.europa.eu [medicines.health.europa.eu]

- 5. grokipedia.com [grokipedia.com]

- 6. Investigation of the metabolism of monepantel in ovine hepatocytes by UHPLC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ck12.org [ck12.org]

- 8. fao.org [fao.org]

- 9. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

mechanism of action of Rac-Monepantel on nematode receptors

An In-Depth Technical Guide to the Mechanism of Action of Rac-Monepantel on Nematode Receptors

Executive Summary

Monepantel, the first commercially developed member of the Amino-Acetonitrile Derivative (AAD) class of anthelmintics, represents a significant breakthrough in the management of parasitic gastrointestinal nematodes, particularly in the face of widespread resistance to older drug classes.[1] This technical guide provides a comprehensive analysis of the molecular mechanism of action of this compound. We will dissect its unique interaction with a nematode-specific class of nicotinic acetylcholine receptors (nAChRs), explore the critical role of its stereochemistry, and detail the downstream physiological consequences that lead to parasite expulsion. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and methodologies for studying this novel anthelmintic.

Introduction: The Challenge of Anthelmintic Resistance and the Advent of AADs

The control of parasitic nematodes in livestock has long been dependent on a limited number of anthelmintic classes, including benzimidazoles, macrocyclic lactones, and levamisole.[1][2] The intensive use of these agents has inevitably led to the selection of resistant parasite populations, with multi-drug resistance now a critical global issue in small ruminants.[1][3] This escalating crisis necessitated the discovery of novel chemical entities with unique modes of action. The AADs emerged from high-throughput screening programs as a class of synthetic compounds with potent activity against a broad spectrum of gastrointestinal nematodes, including strains resistant to all other major anthelmintic classes.[1][4] Monepantel (AAD 1566) is the vanguard of this class, offering a vital tool for the control of resistant infections.[1][4]

The Molecular Target: A Unique Nematode-Specific Nicotinic Acetylcholine Receptor

The high therapeutic index of Monepantel, characterized by its potent efficacy against nematodes and low toxicity to mammalian hosts, is rooted in its highly specific molecular target.[1][5] Genetic and pharmacological studies have unequivocally identified this target as a unique, nematode-specific clade of nicotinic acetylcholine receptor (nAChR) subunits belonging to the DEG-3 subfamily.[1][5][6]

Initial investigations in the model organism Caenorhabditis elegans pinpointed the acr-23 gene as central to Monepantel's activity; mutants lacking a functional ACR-23 protein are resistant to the drug.[2] This discovery enabled the identification of a homologous protein in the economically significant parasitic nematode Haemonchus contortus, named MPTL-1.[1] Subsequent functional expression studies confirmed that MPTL-1, which forms a DEG-3/DES-2 type receptor, is the primary target of Monepantel in this key parasite.[5] The absence of this specific DEG-3 receptor subfamily in mammals is the cornerstone of Monepantel's excellent safety profile.[5][6]

Core Mechanism of Action: Allosteric Modulation and Irreversible Channel Activation

Monepantel's interaction with the DEG-3/DES-2 receptor is complex and dose-dependent. Its primary mechanism is that of a positive allosteric modulator.[1][5][7]

-

At low, nanomolar concentrations , Monepantel itself does not open the ion channel. Instead, it binds to an allosteric site, distinct from the binding site of the natural agonist (like choline or betaine). When the natural agonist binds and opens the channel, the presence of Monepantel potentiates the ionic current and, crucially, prevents the channel from closing.[1][5][7]

-

At higher, micromolar concentrations , Monepantel can act as a direct agonist, opening the channel even in the absence of another agonist.[7][8][9]

This action—forcing the channel to open and locking it in that state—results in a constant, uncontrolled influx of cations, primarily Na+ and K+, and to a lesser degree Ca2+.[5][7] This leads to sustained depolarization of the nematode's muscle cell membranes, causing spastic paralysis. The paralyzed worms are unable to maintain their position in the gastrointestinal tract and are subsequently expelled by the host.[7][10]

Caption: Signaling pathway of Monepantel at the nematode neuromuscular junction.

The Critical Role of Stereochemistry: this compound and its Enantiomers

Monepantel is synthesized and administered as a racemic mixture (this compound), meaning it contains equal amounts of two stereoisomers: the (S)-enantiomer and the (R)-enantiomer.[4] Pharmacological studies have revealed a stark difference in their biological activity.

The anthelmintic effect is almost exclusively attributed to the (S)-enantiomer .[4][6][11] In contrast, the (R)-enantiomer is largely inactive as an anthelmintic.[4] Remarkably, functional studies using the H. contortus DEG-3/DES-2 receptor expressed in Xenopus oocytes have shown that the (R)-enantiomer can act as an inhibitor, reducing the ionic currents stimulated by choline.[5] This opposing action underscores the highly specific three-dimensional interaction between the drug and its receptor target.

| Component | Primary Role at DEG-3/DES-2 Receptor | Observed Anthelmintic Activity |

| (S)-Monepantel | Positive Allosteric Modulator / Agonist | High |

| (R)-Monepantel | Inhibitor | None / Negligible |

| This compound | Mixed (Net Agonist Effect) | High |

Caption: Differential activity of Monepantel enantiomers.

Structural Insights into Receptor-Ligand Interaction

Recent advancements in structural biology, specifically cryo-electron microscopy (cryo-EM), have provided unprecedented atomic-level views of the C. elegans ACR-23 receptor.[9] These studies have visualized the receptor in multiple states, including bound to the natural agonist betaine and to Monepantel.[9]

The structures confirm that Monepantel binds to an allosteric site located within the transmembrane domain, in a cleft between two adjacent receptor subunits.[9] This is physically separate from the orthosteric binding site for acetylcholine or betaine, which is located at the extracellular domain interface. The binding of Monepantel induces a significant conformational change, effectively wedging the transmembrane helices apart. This action locks the ion pore in a dilated, open configuration, providing a structural explanation for the irreversible channel activation and subsequent spastic paralysis.[9]

Methodologies for Elucidating the Mechanism of Action

Validating the mechanism of action for compounds like Monepantel requires robust in vitro and electrophysiological assays. The following protocols represent industry-standard approaches.

Protocol 1: Heterologous Expression and Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique is the gold standard for functionally characterizing ligand-gated ion channels. It allows for the precise measurement of ion flow across the cell membrane in response to chemical stimuli.

Objective: To functionally express nematode nAChRs in Xenopus laevis oocytes and quantify the modulatory effects of this compound and its individual enantiomers.

Methodology:

-

RNA Synthesis: Synthesize capped RNA (cRNA) from linearized plasmids containing the cDNA for the nematode receptor subunits (e.g., H. contortus MPTL-1 or a combination like DEG-3 and DES-2).

-

Oocyte Preparation: Harvest and defolliculate stage V-VI oocytes from a mature female Xenopus laevis frog.

-

Microinjection: Inject each oocyte with a precise volume (e.g., 50 nL) of the cRNA solution. Incubate the oocytes for 2-7 days to allow for receptor protein expression and insertion into the cell membrane.

-

TEVC Recording:

-

Place a single oocyte in a recording chamber continuously perfused with a standard saline buffer.

-

Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording. Clamp the membrane potential at a holding potential (e.g., -60 mV).

-

Establish a baseline current.

-

Perfuse the chamber with a known concentration of an agonist (e.g., 100 µM choline) to elicit an inward current.

-

Wash out the agonist and allow the current to return to baseline.

-

To test for allosteric modulation, co-apply the agonist with varying concentrations of the test compound (e.g., (S)-Monepantel). A positive modulator will significantly enhance the agonist-evoked current.

-

To test for direct agonism, apply the test compound alone.

-

-

Data Analysis: Measure the peak current amplitude for each application. Normalize responses to the control agonist application and plot concentration-response curves to determine parameters like EC₅₀ (half-maximal effective concentration) and the degree of potentiation.

Caption: Experimental workflow for Two-Electrode Voltage Clamp (TEVC) analysis.

Mechanisms of Resistance

Despite its novel mode of action, resistance to Monepantel has been reported in field populations of several nematode species.[3][12] Understanding the genetic basis of this resistance is crucial for managing its long-term efficacy. The primary mechanism of resistance involves genetic changes in the target receptor itself. Studies on resistant field isolates have identified various mutations, including deletions and single nucleotide polymorphisms (SNPs), within the mptl-1 gene.[12] These mutations likely alter the drug's binding affinity or disrupt the conformational change required for channel activation, rendering the receptor less sensitive to Monepantel. While alterations in the target site are the most well-documented cause, other, more complex mechanisms may also contribute to resistance.[12]

Conclusion and Future Directions

The mechanism of this compound is a compelling example of targeted pharmacology. By acting as a positive allosteric modulator on a nematode-specific nAChR, it achieves potent anthelmintic activity with a high degree of host safety. The elucidation of its stereospecific action and the structural basis for its interaction with the DEG-3/DES-2 receptor provide a robust framework for the development of next-generation AADs. Future research should focus on leveraging this detailed mechanistic understanding to design new molecules that can overcome existing resistance mutations and to develop sensitive molecular diagnostics for the early detection of resistant parasites in the field. This will be paramount to preserving the efficacy of this important class of anthelmintics.

References

-

Rufener, L., Baur, R., Kaminsky, R., Mäser, P., & Sigel, E. (2010). Monepantel allosterically activates DEG-3/DES-2 channels of the gastrointestinal nematode Haemonchus contortus. PLoS Pathogens. Available at: [Link]

-

Rufener, L., Sige, E., Baur, R., Beech, R., Puoti, A., & Kaminsky, R. (2013). MONEPANTEL – DETAILED MODE OF ACTION AGAINST GASTRO-INTESTINAL NEMATODES. SciQuest. Available at: [Link]

-

Hansen, S. B. S., Jensen, K. L., Nielsen, C. K., & Andersen, P. A. (2022). The Caenorhabditis elegans DEG-3/DES-2 Channel Is a Betaine-Gated Receptor Insensitive to Monepantel. Semantic Scholar. Available at: [Link]

-

Skálová, L., Vokřál, I., & Stuchlíková, L. (2014). Monepantel: the most studied new anthelmintic drug of recent years. Parasitology. Available at: [Link]

-

Abongwa, M., Buxton, S. K., Robertson, A. P., & Martin, R. J. (2017). Monepantel is a non-competitive antagonist of nicotinic acetylcholine receptors from Ascaris suum and Oesophagostomum dentatum. Invertebrate Neuroscience. Available at: [Link]

-

Gauvry, N., & Epe, C. (2011). Acquired resistance to monepantel in C. elegans: What about parasitic nematodes?. Experimental Parasitology. Available at: [Link]

-

Hansen, S. B. S., Jensen, K. L., Nielsen, C. K., & Andersen, P. A. (2022). Effect of monepantel and monepantel sulfone on the Cel-DEG-3/DES-2... ResearchGate. Available at: [Link]

-

MSD Veterinary Manual. Resistance to Anthelmintics in Animals. MSD Veterinary Manual. Available at: [Link]

-

Hansen, S. B. S., Jensen, K. L., Nielsen, C. K., & Andersen, P. A. (2022). The Caenorhabditis elegans DEG-3/DES-2 Channel Is a Betaine-Gated Receptor Insensitive to Monepantel. Molecules. Available at: [Link]

-

Wikipedia. (n.d.). Monepantel. Wikipedia. Available at: [Link]

-

Morrison, A. A., Mactier, H., Morrison, C., Moss, A., & Devaney, E. (2019). Genotypic characterisation of monepantel resistance in historical and newly derived field strains of Teladorsagia circumcincta. International Journal for Parasitology: Drugs and Drug Resistance. Available at: [Link]

-

Kaminsky, R., Ducray, P., Jung, M., Clover, R., Rufener, L., Bouvier, J., Weber, S. S., Wenger, A., Wieland-Berghausen, S., Goebel, T., Gauvry, N., Pautrat, F., Skripsky, T., Froelich, O., Komoin-Oka, C., Westlund, B., Sluder, A., & Mäser, P. (2008). Identification of the amino-acetonitrile derivative monepantel (AAD 1566) as a new anthelmintic drug development candidate. Parasitology Research. Available at: [Link]

-

Mederos, A., Banchero, G., & Ramos, Z. (2017). Resistance to monepantel in multiresistant gastrointestinal nematodes in sheep flocks in Rio Grande do Sul. Revista Brasileira de Parasitologia Veterinária. Available at: [Link]

-

He, L., Yang, Z., Zhang, K., Wang, J., & Chen, L. (2024). Structural insights into the molecular effects of the anthelmintics monepantel and betaine on the Caenorhabditis elegans acetylcholine receptor ACR-23. The EMBO Journal. Available at: [Link]

-

MSD Veterinary Manual. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals. MSD Veterinary Manual. Available at: [Link]

-

Skálová, L., Vokřál, I., & Stuchlíková, L. (2014). Monepantel: From Discovery to Mode of Action. ResearchGate. Available at: [Link]

-

Food and Agriculture Organization of the United Nations. (n.d.). Monepantel. Available at: [Link]

Sources

- 1. Monepantel: the most studied new anthelmintic drug of recent years | Parasitology | Cambridge Core [cambridge.org]

- 2. Acquired resistance to monepantel in C. elegans: What about parasitic nematodes? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Resistance to Anthelmintics in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 4. Identification of the amino-acetonitrile derivative monepantel (AAD 1566) as a new anthelmintic drug development candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Monepantel allosterically activates DEG-3/DES-2 channels of the gastrointestinal nematode Haemonchus contortus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Monepantel - Wikipedia [en.wikipedia.org]

- 7. sciquest.org.nz [sciquest.org.nz]

- 8. Monepantel is a non-competitive antagonist of nicotinic acetylcholine receptors from Ascaris suum and Oesophagostomum dentatum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural insights into the molecular effects of the anthelmintics monepantel and betaine on the Caenorhabditis elegans acetylcholine receptor ACR-23 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 11. fao.org [fao.org]

- 12. Genotypic characterisation of monepantel resistance in historical and newly derived field strains of Teladorsagia circumcincta - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Stereospecific Anthelmintic Activity of Monepantel Enantiomers

Abstract: The emergence of the amino-acetonitrile derivative (AAD) class of anthelmintics, spearheaded by Monepantel, marked a significant milestone in combating multi-drug resistant nematode populations in livestock. A critical, yet often overlooked, aspect of Monepantel's pharmacology is its stereochemistry. As a chiral molecule, Monepantel exists as two non-superimposable mirror images, or enantiomers. This technical guide provides an in-depth exploration of the profound stereospecificity of Monepantel's biological activity. We will dissect the differential mechanisms of action at the molecular target, compare the in vivo efficacy, and provide validated experimental protocols for the separation and evaluation of the individual enantiomers. The data presented herein unequivocally demonstrates that the anthelmintic activity resides exclusively within the (S)-enantiomer, hereafter referred to as Monepantel, while the (R)-enantiomer is biologically inactive. This guide is intended for researchers, pharmacologists, and drug development professionals seeking a comprehensive understanding of this stereospecific phenomenon.

Part 1: Introduction to Monepantel and Chirality in Pharmacology

Monepantel: A Novel Anthelmintic in the Amino-Acetonitrile Derivative (AAD) Class

Monepantel (formerly AAD 1566) is the first commercialized compound from the AAD class of anthelmintics.[1][2] Its development was a direct response to the urgent global need for a new mode of action to control gastrointestinal nematodes in sheep and other ruminants, particularly strains that had developed resistance to the three major classes of anthelmintics (benzimidazoles, macrocyclic lactones, and levamisole).[3][4] Monepantel exhibits a broad spectrum of activity and is effective against both larval and adult nematode stages.[3][5]

The Significance of Stereoisomerism in Drug Efficacy and Safety

Chirality is a fundamental principle in pharmacology. Biological systems, being composed of chiral building blocks like L-amino acids and D-sugars, are inherently stereoselective. Consequently, the interaction of a chiral drug with its biological target (e.g., a receptor or enzyme) is often highly specific to one enantiomer.[6] The two enantiomers of a drug can exhibit significant differences in their pharmacodynamic and pharmacokinetic profiles.[6] One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, may be less active, inactive, or even contribute to undesirable or toxic effects.[6] Therefore, understanding the activity of individual enantiomers is paramount in drug development.

The Monepantel Enantiomers: (S)-Monepantel and the Inactive (R)-Enantiomer

Monepantel possesses a single chiral center, giving rise to two enantiomers: the (S)-enantiomer and the (R)-enantiomer.[7][8] The commercial product, Zolvix®, contains the pure active (S)-enantiomer.[9] Initial development work was performed on a racemic mixture (an equal parts mixture of both enantiomers) designated AAD 96.[3][10] Subsequent studies involving the separation of this racemate revealed a stark difference in activity: the (S)-enantiomer (Monepantel, AAD 1566) was highly potent, while the (R)-enantiomer (AAD 96i) was devoid of any significant anthelmintic activity.[1][3]

Part 2: Differential Mechanism of Action at the Molecular Target

The Nematode-Specific Nicotinic Acetylcholine Receptor (nAChR) Subfamily DEG-3

The molecular target of Monepantel is a unique, nematode-specific subfamily of nicotinic acetylcholine receptors (nAChRs) known as DEG-3.[1][11][12] In the economically important parasite Haemonchus contortus, the specific receptor is designated MPTL-1.[1] In the model organism Caenorhabditis elegans, the homologous receptor is ACR-23.[13][14] The absence of this specific receptor subfamily in mammals is a key factor in Monepantel's excellent safety profile and low host toxicity.[1][]

(S)-Monepantel: A Positive Allosteric Modulator

The active (S)-enantiomer, Monepantel, functions as a positive allosteric modulator of the DEG-3/DES-2 receptor channels.[16][17] It binds to a site on the receptor distinct from the acetylcholine binding site. While Monepantel itself does not typically open the channel, it significantly potentiates the channel's response to the natural agonist acetylcholine or choline.[16] At higher concentrations, it can act as a "super-agonist," directly activating the channel.[18] This leads to an uncontrolled influx of cations, causing persistent muscle cell depolarization.[11] The resulting physiological effect on the nematode is irreversible spastic paralysis, leading to expulsion from the host and death.[1][12]

The Inactive (R)-Enantiomer: Contrasting Effects on the nAChR Channel

In stark contrast to the agonistic modulation by the (S)-enantiomer, the inactive (R)-enantiomer has been shown to inhibit the late currents observed after stimulating H. contortus DEG-3/DES-2 receptors with choline in electrophysiological studies.[16] This finding not only confirms its lack of anthelmintic action but suggests an antagonistic interaction at the molecular level, highlighting the extreme stereoselectivity of the receptor.

Structural Basis for Stereospecificity

Recent structural biology studies using cryo-electron microscopy have provided a compelling explanation for this stereospecific activity.[18] Monepantel binds at an inter-subunit interface within the transmembrane domain of the ACR-23 receptor.[18] The model suggests that for the active (S)-enantiomer, the more hydrophobic methyl group is oriented correctly to point into the interior of the binding pocket, where it interacts directly with key residues.[18] Conversely, the mirror-image configuration of the inactive (R)-enantiomer would result in a steric clash or suboptimal positioning, preventing the conformational change required for channel activation.

Caption: Differential interaction of Monepantel enantiomers with the target receptor.

Part 3: Comparative Pharmacokinetics and Metabolism

Absorption, Distribution, and Metabolism

Following oral administration in sheep or cattle, Monepantel is rapidly absorbed and extensively metabolized, primarily in the liver.[1][19] The major metabolic pathway is oxidation of the sulfur atom to form Monepantel sulfone.[7][19]

The Active Metabolite: Monepantel Sulfone

A crucial aspect of Monepantel's pharmacology is that its major metabolite, Monepantel sulfone, is also a potent anthelmintic.[1][20] This metabolite achieves significantly higher plasma concentrations and has a much longer elimination half-life compared to the parent compound.[11][20] This extended exposure to an active moiety contributes significantly to the overall efficacy of the treatment.

Stereochemical Integrity In Vivo

An essential consideration for chiral drugs is whether they undergo racemization (conversion from one enantiomer to the other) in vivo. Studies utilizing HPLC profiling with a chiral column have demonstrated that no racemization of either the parent (S)-Monepantel or the active (S)-Monepantel sulfone metabolite occurs in sheep.[7] This confirms that the biological activity observed is solely attributable to the administered (S)-enantiomer and its corresponding sulfone metabolite.

| Parameter | Monepantel (Parent) | Monepantel Sulfone (Metabolite) | Host Species | Reference |

| Tmax (Time to Peak) | ~8 hours | ~41.3 hours | Calves | [1] |

| Cmax (Peak Conc.) | 21.5 ng/mL | 96.8 ng/mL | Calves | [1] |

| AUC (Total Exposure) | 2174 ng.h/mL | 10242 ng.h/mL | Calves | [1] |

| Mean Residence Time | 4.9 hours | 111 hours | Sheep | [20] |

| Table 1. Comparative Pharmacokinetic Parameters of Monepantel and its Active Sulfone Metabolite. |

Part 4: In Vitro and In Vivo Efficacy: A Tale of Two Enantiomers

The most definitive evidence for the stereospecific activity of Monepantel comes from direct comparative efficacy studies.

Comparative In Vivo Efficacy Studies in Ruminants

Pivotal studies were conducted to evaluate the efficacy of the racemic mixture (AAD 96), the pure (S)-enantiomer (Monepantel, AAD 1566), and the pure (R)-enantiomer (AAD 96i) against multi-drug resistant nematode isolates in gerbils.[3] The results, summarized in Table 2, are unambiguous.

| Compound Tested | Dose (mg/kg, oral) | Nematode Species | % Efficacy | Reference |

| Racemic Mixture (AAD 96) | 1.0 | H. contortus (resistant) | 84-100% | [3] |

| (S)-Enantiomer (Monepantel) | 1.0 | H. contortus (resistant) | 99-100% | [3] |

| (R)-Enantiomer (AAD 96i) | 1.0 | H. contortus (resistant) | 0% | [3] |

| (S)-Enantiomer (Monepantel) | 2.5 | T. colubriformis (resistant) | >96% | [3] |

| (R)-Enantiomer (AAD 96i) | 2.5 | T. colubriformis (resistant) | 0% | [3] |

| Table 2. Stereospecific In Vivo Efficacy Against Resistant Nematodes. |

These results conclusively demonstrate that the entire anthelmintic activity of the racemic mixture resides in the (S)-enantiomer. The (R)-enantiomer is completely inactive at equivalent therapeutic doses.[3] Numerous subsequent studies have confirmed the high efficacy (>99%) of Monepantel at 2.5 mg/kg in sheep against a wide array of nematode species.[4][21]

In Vitro Assays for Assessing Anthelmintic Activity

In vitro assays, such as larval motility and migration inhibition assays, are critical tools for primary screening and determining dose-response relationships.[5][22] In these assays, nematode larvae are exposed to serial dilutions of the test compounds, and their motility or ability to migrate through a sieve is quantified. Such assays would show a low IC50/EC50 value for (S)-Monepantel, while (R)-Monepantel would show no effect at comparable concentrations.

Part 5: Key Experimental Methodologies

The following protocols are provided as validated frameworks for the analysis of Monepantel enantiomers. The causality behind experimental choices is to ensure accurate separation and biologically relevant assessment.

Protocol: Chiral Separation of Monepantel Enantiomers

Rationale: To resolve the racemic mixture into its constituent enantiomers for individual testing, a robust chromatographic method is required. Chiral High-Performance Liquid Chromatography (HPLC) is the industry standard for this purpose. The choice of a chiral stationary phase (CSP) is critical, as it provides the stereospecific environment needed for separation.

Methodology:

-

System: HPLC system with a UV detector.

-

Column: Chiral stationary phase column (e.g., a polysaccharide-based CSP such as Chiralpak AD-H or Chiralcel OD-H).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-Hexane) and a polar modifier (e.g., Isopropanol or Ethanol). The exact ratio must be optimized to achieve baseline separation (Resolution > 1.5). A typical starting point is 90:10 Hexane:Isopropanol.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve the racemic Monepantel standard in the mobile phase to a concentration of ~1 mg/mL.

-

Injection: Inject 10 µL of the sample.

-

Analysis: The two enantiomers will elute at different retention times. The identity of each peak must be confirmed by collecting the fractions and determining their optical rotation using a polarimeter. The (S)-enantiomer is levorotatory ([α]D = -32° in methanol).[7][23]

Caption: Workflow for the chiral separation of Monepantel enantiomers via HPLC.

Protocol: In Vitro Larval Migration Inhibition Assay (LMIA)

Rationale: This assay provides a functional measure of anthelmintic activity. It is based on the principle that healthy, unaffected larvae will actively migrate through a fine mesh sieve, while paralyzed or dead larvae will not. This provides a quantifiable endpoint (inhibition of migration) to determine the EC50 (Effective Concentration, 50%).

Methodology:

-

Preparation of Larvae: Obtain third-stage larvae (L3) of a target nematode (e.g., H. contortus) from fecal cultures.

-

Compound Preparation: Prepare stock solutions of the (S)- and (R)-enantiomers in a suitable solvent like DMSO. Perform serial dilutions in culture medium to achieve the desired final test concentrations. Ensure the final DMSO concentration is non-toxic to the larvae (<1%).

-

Assay Setup:

-

Use a 96-well plate. To each well, add approximately 50-100 L3 larvae suspended in culture medium.

-

Add the diluted test compounds to the appropriate wells. Include a negative control (medium + DMSO) and a positive control (e.g., Levamisole).

-

Incubate the plate at 37°C for 24 hours.

-

-

Migration Test:

-

After incubation, transfer the contents of each well to the top of a migration apparatus (e.g., a small sieve with a 20 µm mesh placed in a collection tube with buffer).

-

Incubate for a further 4-6 hours at 37°C to allow healthy larvae to migrate through the mesh.

-

-

Quantification: Count the number of larvae that successfully migrated into the collection tube and the number remaining on the sieve.

-

Calculation: Calculate the percentage of migration inhibition for each concentration relative to the negative control. Plot the data and determine the EC50 value using non-linear regression.

Protocol: Electrophysiological Analysis using Xenopus Oocyte Expression System

Rationale: This is a highly specialized technique to directly measure the effect of the enantiomers on their molecular target. By expressing the nematode nAChR (e.g., H. contortus DEG-3/DES-2) in Xenopus oocytes, the oocytes become a model system where ion channel activity can be precisely measured as an electrical current using a two-electrode voltage-clamp.[16]

Methodology:

-

cRNA Preparation: Synthesize cRNA encoding the nematode receptor subunits (Hc-deg-3 and Hc-des-2).

-

Oocyte Injection: Harvest oocytes from a Xenopus laevis frog and microinject them with the prepared cRNA.

-

Incubation: Incubate the oocytes for 3-7 days to allow for receptor expression on the cell membrane.

-

Electrophysiology (Two-Electrode Voltage-Clamp):

-

Place an oocyte in a recording chamber continuously perfused with a buffer solution.

-

Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording). Clamp the membrane potential at -60 mV.

-

To test for allosteric modulation, first apply a brief pulse of an agonist like choline (e.g., 100 µM) to establish a baseline current response.

-

Co-apply the agonist with different concentrations of the (S)- or (R)-enantiomer and record the change in current amplitude.

-

-

Data Analysis: A positive allosteric modulator like (S)-Monepantel will significantly increase the current amplitude compared to the agonist alone.[16] The inactive or inhibitory (R)-enantiomer will cause no change or a decrease in the current.[16]

Part 6: Conclusion and Future Directions

The biological activity of Monepantel is exquisitely stereospecific. All measurable anthelmintic efficacy resides in the (S)-enantiomer, which acts as a positive allosteric modulator of a nematode-specific nAChR. The (R)-enantiomer is inactive, likely due to a steric inability to correctly engage the binding pocket on the receptor. This profound difference underscores the critical importance of stereochemical considerations in drug design, development, and regulatory approval. For drug development professionals, this case highlights the potential to optimize a drug candidate by developing a single, active enantiomer, thereby eliminating the "isomeric ballast" of an inactive or potentially harmful distomer. Future research should continue to leverage this stereochemical understanding in the development of next-generation AADs and in monitoring for resistance, ensuring that any changes in the target receptor that might confer resistance are evaluated against the active (S)-enantiomer.

Part 7: References

-

Wikipedia. (n.d.). Monepantel. Retrieved from [Link]

-

Bentley, J., et al. (2014). Acquired resistance to monepantel in C. elegans: What about parasitic nematodes?. Worm, 3(3), e959416. Available from: [Link]

-

MSD Veterinary Manual. (n.d.). Resistance to Anthelmintics in Animals. Retrieved from [Link]

-

Bentley, J., et al. (2014). Acquired resistance to monepantel in C. elegans: What about parasitic nematodes?. Worm, 3(3), e959416. Available from: [Link]

-

Patin, D., et al. (2016). Organometallic Derivatization of the Nematocidal Drug Monepantel Leads to Promising Antiparasitic Drug Candidates. Chemistry – A European Journal, 22(49), 17698-17707. Available from: [Link]

-

Bentley, J., et al. (2014). Acquired resistance to monepantel in C. elegans: What about parasitic nematodes?. Worm, 3(3), e959416. Available from: [Link]

-

Wang, X., et al. (2024). Structural insights into the molecular effects of the anthelmintics monepantel and betaine on the Caenorhabditis elegans acetylcholine receptor ACR-23. The EMBO Journal, e116165. Available from: [Link]

-

Kaminsky, R., et al. (2008). Identification of the amino-acetonitrile derivative monepantel (AAD 1566) as a new anthelmintic drug development candidate. Parasitology Research, 103(4), 931-939. Available from: [Link]

-

Alvarez, L., et al. (2018). Monepantel pharmaco-therapeutic evaluation in cattle: Pattern of efficacy against multidrug resistant nematodes. Veterinary Parasitology, 264, 52-58. Available from: [Link]

-

Karadzovska, D., et al. (2009). Pharmacokinetics of monepantel and its sulfone metabolite, monepantel sulfone, after intravenous and oral administration in sheep. Journal of Veterinary Pharmacology and Therapeutics, 32(4), 359-367. Available from: [Link]

-

Patin, D., et al. (2016). Organometallic Derivatization of the Nematocidal Drug Monepantel Leads to Promising Antiparasitic Drug Candidates. Chemistry – A European Journal, 22(49), 17698-17707. Available from: [Link]

-

Morrison, A. A., et al. (2019). Genotypic characterisation of monepantel resistance in historical and newly derived field strains of Teladorsagia circumcincta. International Journal for Parasitology: Drugs and Drug Resistance, 11, 75-84. Available from: [Link]

-

FAO. (n.d.). Monepantel. Food and Agriculture Organization of the United Nations. Retrieved from: [Link]

-

Tritten, L., et al. (2011). In Vitro and In Vivo Efficacy of Monepantel (AAD 1566) against Laboratory Models of Human Intestinal Nematode Infections. PLoS Neglected Tropical Diseases, 5(12), e1457. Available from: [Link]

-

Karadzovska, D., et al. (2009). Pharmacokinetics of monepantel and its sulfone metabolite, monepantel sulfone, after intravenous and oral administration in sheep. Journal of Veterinary Pharmacology and Therapeutics, 32(4), 359-367. Available from: [Link]

-

Rufener, L., et al. (2010). Monepantel allosterically activates DEG-3/DES-2 channels of the gastrointestinal nematode Haemonchus contortus. Molecular Pharmacology, 78(5), 895-902. Available from: [Link]

-

Hosking, B. C., et al. (2009). Efficacy of the amino-acetonitrile derivative, monepantel, against experimental and natural adult stage gastro-intestinal nematode infections in sheep. Veterinary Parasitology, 159(2), 164-173. Available from: [Link]

-

ResearchGate. (n.d.). Geometric mean worm counts and percentage efficacy of monepantel. Retrieved from: [Link]

-

MSD Veterinary Manual. (n.d.). Pharmacokinetics of Anthelmintics in Animals. Retrieved from: [Link]

-

SciQuest. (n.d.). EFFICACY OF ZOLVIX® (MONEPANTEL) AGAINST GASTROINTESTINAL PARASITES AND THE PHARMACOKINETICS IN GOATS. Retrieved from: [Link]

-

Fiel, C., et al. (2009). The efficacy of monepantel, an amino-acetonitrile derivative, against gastrointestinal nematodes of sheep in three countries of southern Latin America. Parasitology Research, 106(1), 139-144. Available from: [Link]

-

MSD Veterinary Manual. (n.d.). Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals. Retrieved from: [Link]

-

Zhao, Y., et al. (2017). An in vitro larval migration assay for assessing anthelmintic activity of different drug classes against Ascaris suum. Veterinary Parasitology, 245, 102-107. Available from: [Link]

-

MSD Veterinary Manual. (n.d.). Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals. Retrieved from: [Link]

-

Buxton, S. K., et al. (2018). Monepantel is a non-competitive antagonist of nicotinic acetylcholine receptors from Ascaris suum and Oesophagostomum dentatum. Invertebrate Neuroscience, 18(1), 2. Available from: [Link]

-

FAO. (n.d.). Monepantel. FAO Knowledge Repository. Retrieved from: [Link]

-

European Medicines Agency. (n.d.). SCIENTIFIC DISCUSSION. Retrieved from: [Link]

-

Kaminsky, R., et al. (2008). Identification of the amino-acetonitrile derivative monepantel (AAD 1566) as a new anthelmintic drug development candidate. Parasitology Research, 103(4), 931-939. Available from: [Link]

-

Feyera, T., et al. (2022). Evaluation of in vitro methods of anthelmintic efficacy testing against Ascaridia galli. Parasitology Research, 121(7), 1895-1906. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Monepantel. PubChem Compound Database. Retrieved from: [Link]

-

Nobilis, M., et al. (2012). Investigation of the metabolism of monepantel in ovine hepatocytes by UHPLC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 62, 119-126. Available from: [Link]

-

Journal of Applied Pharmaceutical Science. (2024). In vitro anthelmintic activity and in silico analysis of monoterpenes, sesquiterpenes, and semisynthetic derivatives against Eisenia foetida. Available from: [Link]

-

ResearchGate. (2024). (PDF) In vitro anthelmintic activity and in silico analysis of monoterpenes, sesquiterpenes, and semisynthetic derivatives against Eisenia foetida. Available from: [Link]

-

Novak, J., et al. (2021). Tackling Stereochemistry in Drug Molecules with Vibrational Optical Activity. Pharmaceuticals, 14(9), 877. Available from: [Link]

Sources

- 1. Monepantel - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Identification of the amino-acetonitrile derivative monepantel (AAD 1566) as a new anthelmintic drug development candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficacy of the amino-acetonitrile derivative, monepantel, against experimental and natural adult stage gastro-intestinal nematode infections in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Vitro and In Vivo Efficacy of Monepantel (AAD 1566) against Laboratory Models of Human Intestinal Nematode Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. fao.org [fao.org]

- 8. Monepantel | C20H13F6N3O2S | CID 44449087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. medicines.health.europa.eu [medicines.health.europa.eu]

- 10. researchgate.net [researchgate.net]

- 11. Monepantel pharmaco-therapeutic evaluation in cattle: Pattern of efficacy against multidrug resistant nematodes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]

- 13. Acquired resistance to monepantel in C. elegans: What about parasitic nematodes? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Acquired resistance to monepantel in C. elegans: What about parasitic nematodes? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Monepantel allosterically activates DEG-3/DES-2 channels of the gastrointestinal nematode Haemonchus contortus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 18. Structural insights into the molecular effects of the anthelmintics monepantel and betaine on the Caenorhabditis elegans acetylcholine receptor ACR-23 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Pharmacokinetics of Anthelmintics in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 20. Pharmacokinetics of monepantel and its sulfone metabolite, monepantel sulfone, after intravenous and oral administration in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The efficacy of monepantel, an amino-acetonitrile derivative, against gastrointestinal nematodes of sheep in three countries of southern Latin America - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. An in vitro larval migration assay for assessing anthelmintic activity of different drug classes against Ascaris suum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. openknowledge.fao.org [openknowledge.fao.org]

Rac-Monepantel: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Monepantel is a novel anthelmintic agent belonging to the amino-acetonitrile derivative (AAD) class of molecules, representing a significant advancement in the control of gastrointestinal nematodes in livestock, particularly sheep and goats.[1][2][3] Its unique mode of action, targeting a nematode-specific nicotinic acetylcholine receptor (nAChR) subunit, renders it effective against many parasite strains that have developed resistance to older anthelmintic classes such as benzimidazoles, levamisole, and macrocyclic lactones.[2] This guide provides an in-depth technical overview of Rac-Monepantel, encompassing its chemical structure, physicochemical properties, mechanism of action, metabolic fate, and analytical methodologies for its quantification. The content is tailored for researchers, scientists, and drug development professionals engaged in anthelmintic research and development.

Chemical Structure and Identity

Monepantel is a chiral molecule, with the anthelmintic activity residing exclusively in the (S)-enantiomer.[1] The commercially available product, Zolvix®, contains the active S-enantiomer. "this compound" refers to a racemic mixture of both the (S) and (R) enantiomers.

The chemical structure of Monepantel is characterized by an amino-acetonitrile core with distinct aryloxy and aroyl substitutions.[2]

Key Identifiers:

| Identifier | Value | Source |

| IUPAC Name | N-{(2S)-2-cyano-1-[5-cyano-2-(trifluoromethyl)phenoxy]propan-2-yl}-4-(trifluoromethylsulfanyl)benzamide | [1][4] |

| CAS Number | 887148-69-8 (for Monepantel) | [1][5][6] |

| This compound CAS | 851976-50-6 | [7][8] |

| Molecular Formula | C₂₀H₁₃F₆N₃O₂S | [1][5][6] |

| Molecular Weight | 473.39 g/mol | [1][5][9] |

| SMILES | C(COc1cc(C#N)ccc1C(F)(F)F)NC(=O)c1ccc(SC(F)(F)F)cc1 | [1][9] |

| InChIKey | WTERNLDOAPYGJD-SFHVURJKSA-N | [1][4] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of a drug candidate is fundamental for formulation development and pharmacokinetic studies.

| Property | Value | Source |

| Appearance | White to off-white solid powder | [5][10] |

| Melting Point | 70-73°C; Polymorphic forms exist with melting points of 125°C (Form A) and 142-149°C (Form B) | [5][10][11] |

| Solubility | Water: 0.1 mg/L at 20°C (practically insoluble) Organic Solvents: Slightly soluble in chloroform and ethyl acetate. Soluble in ethanol. Freely soluble in dichloromethane and polyethylene glycol 300. | [5][11][12][13] |

| Log P (Octanol/Water) | 3.0 (shake flask method, pH 7, at 20°C) | [10][11][12] |

| Optical Rotation | [α] 580nm -32° (methanol) | [10][11] |

The lipophilic nature of Monepantel (Log P = 3.0) influences its absorption and distribution characteristics. Its low aqueous solubility necessitates specific formulation strategies for oral administration, typically as a drench.[12]

Mechanism of Action

Monepantel exerts its anthelmintic effect through a novel mechanism of action that distinguishes it from other drug classes.[2] It acts as a positive allosteric modulator of a unique, nematode-specific clade of nicotinic acetylcholine receptor (nAChR) subunits, specifically the DEG-3/DES-2 type receptors.[1][2][14] The primary target has been identified as the MPTL-1 receptor in nematodes like Haemonchus contortus.[1][14]

The binding of Monepantel to this receptor forces the ion channel to open in response to a stimulus but prevents it from closing again.[5][14] This leads to a constant, uncontrolled influx of ions, resulting in the depolarization of muscle cells.[5][14][15] The sustained muscle contraction leads to spastic paralysis and ultimately the death and expulsion of the nematode from the host.[1][14] A crucial aspect of its safety profile is that the DEG-3 subfamily of nAChRs is absent in mammals, which likely explains the minimal toxicity of monepantel to the host animal.[1]

Caption: Simplified metabolic pathway of Monepantel.

Synthesis and Analysis

General Synthesis Outline

The synthesis of Monepantel involves the formal condensation of two key intermediates: p-[(trifluoromethyl)sulfanyl]benzoic acid and (2S)-2-amino-3-[5-cyano-2-(trifluoromethyl)phenoxy]-2-methylpropanenitrile. [5]While specific proprietary synthesis routes are not publicly detailed, a general laboratory-scale synthesis can be conceptualized as follows:

Experimental Protocol: Conceptual Synthesis of Monepantel

-

Preparation of the Amine Intermediate: a. Start with a suitable protected amino alcohol precursor. b. Perform a Williamson ether synthesis by reacting the alcohol with 3-cyano-6-(trifluoromethyl)phenol under basic conditions to form the ether linkage. c. Introduce the nitrile group. d. Deprotect the amine to yield the key amine intermediate.

-

Preparation of the Carboxylic Acid Intermediate: a. Synthesize p-[(trifluoromethyl)sulfanyl]benzoic acid from commercially available starting materials. This may involve the introduction of the trifluoromethylsulfanyl group onto a benzoic acid derivative.

-

Amide Coupling: a. Activate the carboxylic acid intermediate using a suitable coupling agent (e.g., DCC, EDC/HOBt, or conversion to an acid chloride). b. React the activated carboxylic acid with the amine intermediate in an appropriate aprotic solvent (e.g., dichloromethane, DMF) in the presence of a non-nucleophilic base (e.g., triethylamine, DIPEA). c. Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS).

-

Purification: a. Upon completion, quench the reaction and perform an aqueous workup to remove water-soluble byproducts. b. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes). c. Recrystallize the purified product from an appropriate solvent system to obtain high-purity Monepantel.

-

Characterization: a. Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Analytical Quantification

The quantification of Monepantel and its primary metabolite, monepantel sulfone, in biological matrices is crucial for pharmacokinetic, residue, and metabolism studies. The most widely employed analytical technique is high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) or ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). [16][17][18] Experimental Protocol: Quantification of Monepantel and Monepantel Sulfone in Milk by UHPLC-MS/MS

This protocol is based on established methods. [16][17]

-

Sample Preparation (QuEChERS-based): a. To a 10 mL milk sample in a 50 mL centrifuge tube, add an appropriate internal standard. b. Add 10 mL of acetonitrile. c. Vortex vigorously for 1 minute to precipitate proteins. d. Add a QuEChERS salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate). e. Vortex immediately for 1 minute and then centrifuge at high speed (e.g., 4000 rpm) for 5 minutes.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Transfer a 1 mL aliquot of the upper acetonitrile layer to a microcentrifuge tube containing a d-SPE cleanup sorbent (e.g., PSA, C18, and magnesium sulfate). b. Vortex for 30 seconds and centrifuge at high speed for 5 minutes.

-

Final Sample Preparation: a. Take an aliquot of the cleaned extract and evaporate to dryness under a gentle stream of nitrogen. b. Reconstitute the residue in a suitable mobile phase-compatible solvent. c. Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

-

UHPLC-MS/MS Analysis: a. UHPLC System: A system capable of high-pressure gradient elution. b. Column: A C8 or C18 reversed-phase column (e.g., 1.7 µm particle size, 2.1 x 50 mm). c. Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid or ammonium acetate in water) and an organic phase (e.g., methanol or acetonitrile). d. Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in negative ion mode. e. Detection: Monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for Monepantel, Monepantel Sulfone, and the internal standard for selective and sensitive quantification.

Resistance

Despite its novel mechanism of action, resistance to Monepantel has been reported in several nematode species, including Haemonchus contortus, Teladorsagia circumcincta, and Trichostrongylus colubriformis, in various countries within a few years of its market introduction. [1][19]The development of resistance underscores the importance of responsible use and integrated parasite management strategies to preserve the efficacy of this important anthelmintic class. Mechanisms of resistance can involve alterations in the target receptor or other cellular processes that reduce the drug's effectiveness. [19][20]

Conclusion

This compound, and specifically its active (S)-enantiomer, represents a critical tool in the management of parasitic nematode infections in livestock, particularly in the face of widespread resistance to older anthelmintics. Its unique mechanism of action, targeting a nematode-specific nAChR, provides a distinct advantage. A comprehensive understanding of its chemical structure, physicochemical properties, metabolism, and analytical methodologies is essential for its continued effective use, for the development of new formulations, and for research into next-generation anthelmintics. The emergence of resistance highlights the ongoing need for vigilance and strategic deployment in veterinary medicine.

References

-

Monepantel - Wikipedia. [Link]

-

Monepantel | 887148-69-8 | Manufacturer & Supplier - Macsen Labs. [Link]

-

Rufener L, Sige El, Baur R, Beech R, Puoti A, Kaminsky R. MONEPANTEL – DETAILED MODE OF ACTION AGAINST GASTRO-INTESTINAL NEMATODES. SciQuest. [Link]

-

Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology. [Link]

-

Monepantel | CAS#:887148-69-8 | Chemsrc. [Link]

-

Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology. [Link]

-

Monepantel - CAS Common Chemistry. [Link]

-

Stuchlíková L, Jirásko R, Vokřál I, et al. Investigation of the metabolism of monepantel in ovine hepatocytes by UHPLC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Monepantel - FAO Knowledge Repository. [Link]

-

SCIENTIFIC DISCUSSION - Veterinary Medicines. [Link]

-

Skálová L, Vokřál I, Stuchlíková L, et al. Monepantel: the most studied new anthelmintic drug of recent years. Parasitology. 2014;141(13):1686-1698. [Link]

-

Monepantel | C20H13F6N3O2S | CID 44449087 - PubChem. [Link]

-

Monepantel - Food and Agriculture Organization of the United Nations. [Link]

-

MONEPANTEL FOR SHEEP ENVIRONMENTAL ASSESSMENT - FDA.report. [Link]

-

Hess J, Patra M, Jabbar A, et al. Synthesis, Characterization, and Biological Activity of Ferrocenyl Analogues of the Anthelmintic Drug Monepantel. Organometallics. 2016;35(21):3783-3793. [Link]

-

Resistance to Anthelmintics in Animals - Pharmacology - MSD Veterinary Manual. [Link]

-

Alvarez, L. I., et al. "Hepatic biotransformation pathways and ruminal metabolic stability of the novel anthelmintic monepantel in sheep and cattle." Journal of veterinary pharmacology and therapeutics 39.5 (2016): 488-496. [Link]

-

MONEPANTEL - gsrs. [Link]

-

This compound - gsrs. [Link]

-

Sargison, N., et al. "Genotypic characterisation of monepantel resistance in historical and newly derived field strains of Teladorsagia circumcincta." International Journal for Parasitology: Drugs and Drug Resistance 11 (2019): 77-85. [Link]

-

[Simultaneous determination of monepantel and its metabolite residues in cow and sheep milk by solid phase extraction-high performance liquid chromatography-tandem mass spectrometry]. PubMed. [Link]

-

Kinsella B, Byrne P, Cantwell H, et al. Determination of the new anthelmintic monepantel and its sulfone metabolite in milk and muscle using a UHPLC-MS/MS and QuEChERS method. J Chromatogr B Analyt Technol Biomed Life Sci. 2011;879(31):3707-3713. [Link]

-

Anthelmintic Resistance and Its Mechanism: A Review - PMC - NIH. [Link]

-

WU Yingxuan, YAO Yangxun, SHAO Linzhi, OUYANG Shaolun. Simultaneous Determination of Monepantel and Monepantel Sulfone in Dairy Products by HPLC-MS/MS. Physical Testing and Chemical Analysis Part B:Chemical Analgsis. 2018;54(8):883-887. [Link]

-

Determination of the new anthelmintic monepantel and its sulfone metabolite in milk and muscle using a UHPLC-MS/MS and QuEChERS method - ResearchGate. [Link]

-

Abongwa M, Buxton SK, Robertson AP, Martin RJ. Monepantel is a non-competitive antagonist of nicotinic acetylcholine receptors from Ascaris suum and Oesophagostomum dentatum. Int J Parasitol Drugs Drug Resist. 2017;7(3):365-373. [Link]

-

This compound Sulfone | C20H13F6N3O4S | CID 57564962 - PubChem. [Link]

-

Monepantel Impurities and Related Compound - Veeprho. [Link]

-

Structural insights into the molecular effects of the anthelmintics monepantel and betaine on the Caenorhabditis elegans acetylcholine receptor ACR-23 - PMC - NIH. [Link]

-

Chemical structure of monepantel... | Download Scientific Diagram - ResearchGate. [Link]

Sources

- 1. Monepantel - Wikipedia [en.wikipedia.org]

- 2. Monepantel: the most studied new anthelmintic drug of recent years | Parasitology | Cambridge Core [cambridge.org]

- 3. veeprho.com [veeprho.com]

- 4. Monepantel | C20H13F6N3O2S | CID 44449087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. macsenlab.com [macsenlab.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. usbio.net [usbio.net]

- 8. This compound | 851976-50-6 [chemicalbook.com]

- 9. GSRS [gsrs.ncats.nih.gov]

- 10. openknowledge.fao.org [openknowledge.fao.org]

- 11. fao.org [fao.org]

- 12. medicines.health.europa.eu [medicines.health.europa.eu]

- 13. fda.report [fda.report]

- 14. sciquest.org.nz [sciquest.org.nz]

- 15. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 16. [Simultaneous determination of monepantel and its metabolite residues in cow and sheep milk by solid phase extraction-high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Determination of the new anthelmintic monepantel and its sulfone metabolite in milk and muscle using a UHPLC-MS/MS and QuEChERS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Simultaneous Determination of Monepantel and Monepantel Sulfone in Dairy Products by HPLC-MS/MS [qikan.cmes.org]

- 19. Resistance to Anthelmintics in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 20. Anthelmintic Resistance and Its Mechanism: A Review - PMC [pmc.ncbi.nlm.nih.gov]

in vitro anthelmintic activity of racemic Monepantel

An In-Depth Technical Guide to the In Vitro Anthelmintic Activity of Racemic Monepantel

Executive Summary

Monepantel represents a significant breakthrough in anthelmintic therapy, belonging to the novel class of Amino-Acetonitrile Derivatives (AADs). Its introduction provided a crucial tool against gastrointestinal nematodes, particularly those resistant to established drug classes like benzimidazoles, macrocyclic lactones, and imidazothiazoles.[1][2] This guide offers a comprehensive technical overview of the in vitro evaluation of racemic monepantel. We will dissect its unique molecular mechanism, detail the core experimental protocols for assessing its efficacy, present quantitative data, and explore the implications of its racemic nature on in vitro studies. The methodologies described herein are designed for researchers, scientists, and drug development professionals, providing the foundational knowledge required to accurately characterize the anthelmintic properties of monepantel and related compounds in a laboratory setting.

Introduction to Monepantel and the AAD Class

The relentless rise of anthelmintic resistance in livestock nematodes has created an urgent need for novel chemical entities with unique modes of action.[1] The discovery of the Amino-Acetonitrile Derivatives (AADs) by Novartis was a direct response to this challenge, culminating in the development of monepantel (initially designated AAD 1566).[3]

A Novel Anthelmintic Class

AADs are synthetic, low molecular mass compounds that showed high potency in initial in vitro screens and subsequent rodent models.[1][3] Their development was a landmark in veterinary medicine, offering the first new class of broad-spectrum anthelmintics for sheep in over 25 years. A key feature of monepantel is its efficacy against both larval (L4) and adult stages of major gastrointestinal nematodes, including multi-drug-resistant isolates of species like Haemonchus contortus.[1][2]

The Critical Distinction: Racemic Mixture vs. Active Enantiomer

Monepantel is often studied and was first developed from a racemic mixture. However, it is crucial to understand that the anthelmintic activity resides entirely within the (S)-enantiomer.[3] Experimental studies comparing the enantiomers demonstrated that the (S)-enantiomer (AAD 1566, monepantel) exhibited high efficacy, while the other enantiomer (AAD 96i) was devoid of any activity.[1][4]

This stereospecificity is fundamental to its mechanism of action. For the drug development professional, this means that while a racemic mixture may be used in initial screening, optimization and final formulation should focus on the purified, active (S)-enantiomer to maximize potency and minimize metabolic load from the inactive form. In this guide, "racemic monepantel" refers to the mixture, but the described activity is attributable to its active component.

Molecular Mechanism of Action

Monepantel's efficacy against nematodes resistant to other drug classes stems from its unique molecular target, which is absent in mammals, contributing to its excellent safety profile.[2][3]

The Target: Nematode-Specific Nicotinic Acetylcholine Receptors (nAChRs)

Monepantel targets a specific nematode subgroup of nicotinic acetylcholine receptors (nAChRs), which are critical ion channels in the nervous and muscular systems of worms.[2] Specifically, it acts on the DEG-3/DES-2 subfamily of nAChRs.[3][5] In Haemonchus contortus, the receptor is known as Hco-MPTL-1.[3]

Signaling Pathway to Paralysis

Unlike levamisole and pyrantel, which also target nAChRs but a different subtype, monepantel acts as a positive allosteric modulator or direct agonist on the DEG-3 type receptors.[2][6] This binding action locks the ion channel in an open state, leading to an uncontrolled influx of ions and depolarization of the muscle cells.[2] The result is a hypercontraction of the body wall muscles, causing irreversible spastic paralysis and, ultimately, the death and expulsion of the parasite.[2][7]

Core In Vitro Efficacy Assays

Phenotypic screening remains a cornerstone of anthelmintic drug discovery.[8] For monepantel, several robust in vitro assays are used to quantify its activity at different stages of the nematode life cycle. The choice of assay depends on the specific research question, from ovicidal to larvicidal effects.

The Larval Development Assay (LDA)

Causality & Rationale: The LDA is a comprehensive assay that measures the ability of a compound to inhibit the development of nematodes from the egg stage to the third-stage larvae (L3).[9][10] This is a critical assessment, as preventing parasites from reaching their infective stage is a primary goal of anthelmintic control. The assay effectively tests for both ovicidal and early-stage larvicidal activity over a multi-day incubation period.[11][12]

Detailed Protocol:

-

Egg Isolation: Isolate nematode eggs from fresh fecal samples using a series of sieves and a flotation method (e.g., saturated salt or sugar solution). Wash the eggs thoroughly to remove debris.[13]

-

Plate Preparation: Prepare serial dilutions of racemic monepantel in a suitable solvent (e.g., DMSO) and then in water or culture medium. Dispense these dilutions into a 96-well microtiter plate.[11] Include solvent-only (negative) and no-drug (positive) control wells.

-

Inoculation: Add a standardized suspension of purified eggs (e.g., 60-80 eggs per well) to each well.[12]

-

Nutrient & Antimicrobial Addition: Add a nutritive medium, such as yeast extract, to support larval development. Incorporate an antifungal agent (e.g., amphotericin B) to prevent contamination during the long incubation.[12][14]

-

Incubation: Incubate the plate at approximately 25-27°C for 6-7 days in a humidified chamber. This period allows control eggs to hatch and develop into L3 larvae.[12]

-

Development Arrest & Reading: After incubation, add a small drop of a killing agent like Lugol's iodine to each well to stop larval movement.

-

Quantification: Using an inverted microscope, count the number of eggs, L1, L2, and L3 larvae in each well. The primary endpoint is the inhibition of development to the L3 stage. Calculate the concentration that inhibits 50% of development (IC50).

The Larval Motility Assay

Causality & Rationale: This assay provides a direct and relatively rapid assessment of the primary paralytic effect of monepantel on infective L3 larvae.[15] Since monepantel's mode of action is to induce paralysis, a reduction in motility is a highly relevant and predictive endpoint for in vivo efficacy.[7][16]

Detailed Protocol:

-

Larvae Preparation: Harvest L3 larvae from fecal cultures (using a Baermann apparatus) or obtain them from a susceptible reference strain. If necessary, exsheath the larvae using a mild oxidizing agent (e.g., sodium hypochlorite) to improve drug uptake, though this step can vary.[9][14]

-

Plate Preparation: As with the LDA, prepare serial dilutions of racemic monepantel in a 24- or 96-well plate. Use a suitable culture medium like RPMI-1640.[17][18] Include appropriate solvent controls.

-

Inoculation: Add a standardized number of L3 larvae (e.g., 50-100 per well) to each well.[17][18]

-

Incubation: Incubate the plates at a physiologically relevant temperature (e.g., 16°C or 37°C, depending on the parasite) for a defined period, typically 24 to 72 hours.[17][18]

-

Motility Assessment: Assess larval motility at the end of the incubation period. This can be done manually by microscopic observation, where larvae are scored as motile or non-motile (paralyzed/dead).[19] Increasingly, automated or semi-automated systems that track larval movement are used to provide more objective, quantitative data.[9][15]

-

Data Analysis: For each concentration, calculate the percentage of non-motile larvae. Plot the dose-response curve and determine the IC50 value.

The Egg Hatch Assay (EHA)

Causality & Rationale: The EHA specifically measures the ovicidal activity of a compound by determining its ability to prevent nematode eggs from hatching.[20] While less common for AADs, which are primarily larvicidal and adulticidal, this assay is crucial for compounds that may target embryonic development and can provide a complete picture of a drug's lifecycle disruption capabilities.

Detailed Protocol:

-

Egg Isolation: Collect and purify fresh eggs as described for the LDA. It is critical to use eggs that have not yet begun significant embryonic development.[21]

-

Plate Preparation: In a 96-well plate, dispense serial dilutions of racemic monepantel. Include positive (e.g., a benzimidazole like thiabendazole) and negative (solvent) controls.[22]

-

Inoculation: Add a suspension of approximately 100-150 fresh eggs to each well.

-

Incubation: Incubate the plate at 25-27°C for 48 to 72 hours.[22][23] This allows eggs in the control wells to hatch.

-

Hatching Arrest & Reading: Add a drop of Lugol's iodine to each well to halt further development and kill hatched larvae.

-

Quantification: Under a microscope, count the number of unhatched eggs and the number of hatched first-stage (L1) larvae in each well.

-

Data Analysis: Calculate the percentage of eggs that hatched at each drug concentration relative to the negative control. Determine the effective concentration that prevents 50% of eggs from hatching (EC50).[23]

Quantitative Analysis of In Vitro Efficacy

The primary output of these assays is a dose-response relationship, from which key efficacy metrics are derived.

In Vitro Efficacy of Monepantel Against Various Nematode Species

The potency of monepantel varies between different nematode species and developmental stages. The following table summarizes published in vitro efficacy data.

| Nematode Species | Stage | Assay Type | Efficacy Metric (IC50 / EC100) | Source |

| Haemonchus contortus | Larval | Development | EC100: 0.01 - 0.04 µg/mL | [1] |

| Trichostrongylus colubriformis | Larval | Development | EC100: 0.01 - 0.04 µg/mL | [1] |

| Ancylostoma ceylanicum | Adult | Motility | IC50: 1.7 µg/mL | [7][16] |

| Ancylostoma ceylanicum | L3 Larvae | Motility | No effect observed | [7][16] |

| Trichuris muris | L3 Larvae | Motility | IC50: 78.7 µg/mL | [7][16] |

| Trichuris muris | Adult | Motility | No effect observed (>200 µg/mL) | [7] |

| Necator americanus | L3 & Adult | Motility | No effect observed | [7][16] |

Note: The EC100 values for H. contortus and T. colubriformis were for various AADs, including the precursor to monepantel, and demonstrate the high potency of this chemical class in vitro.[1]

Investigating Monepantel Resistance In Vitro

In vitro assays are invaluable tools for detecting and characterizing anthelmintic resistance. Resistance to monepantel has been reported in several nematode species.[24]